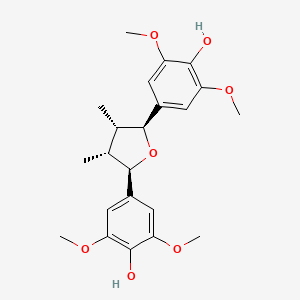
Fragransin B1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fragransin B1 is a tetrahydrofuran lignan, a type of natural product found in various plant species. It is known for its complex structure and significant biological activities. This compound has been isolated from the aril of Myristica fragrans (nutmeg) and has shown potential in various scientific research applications .
Vorbereitungsmethoden
Fragransin B1 can be synthesized through several methods. One common approach involves the extraction from the methanolic extract of the aril of Myristica fragrans. The phenolic fraction of the methanolic extract is repeatedly chromatographed on a silica gel column, leading to the isolation of this compound as colorless crystals . The molecular formula of this compound is C22H28O7, and it has a melting point of 100-102°C .
Analyse Chemischer Reaktionen
Fragransin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Fragransin B1 has been extensively studied for its biological activities. It has shown significant antiprotozoal activity against Leishmania donovani amastigotes, Plasmodium falciparum, and Trypanosoma brucei rhodesiense bloodstream forms . Additionally, it has demonstrated cytotoxicity to rat myoblast L6 cells, indicating its potential as an anticancer agent . This compound is also being explored for its antibacterial and antiviral properties .
Wirkmechanismus
The mechanism of action of fragransin B1 involves its interaction with various molecular targets and pathways. It is believed to exert its effects by interfering with the cellular processes of the target organisms. For example, its antiprotozoal activity is thought to be due to its ability to disrupt the cellular metabolism of the protozoa . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Fragransin B1 is part of a family of tetrahydrofuran lignans, which includes similar compounds such as fragransin A2, fragransin B2, and nectandrin B . These compounds share a similar core structure but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific arrangement of methoxyl and hydroxyl groups, which contribute to its distinct biological activities .
Eigenschaften
Molekularformel |
C22H28O7 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
4-[(2S,3S,4R,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C22H28O7/c1-11-12(2)22(14-9-17(27-5)20(24)18(10-14)28-6)29-21(11)13-7-15(25-3)19(23)16(8-13)26-4/h7-12,21-24H,1-6H3/t11-,12+,21-,22+ |
InChI-Schlüssel |
CAUANPLJFMVCHO-NHLYHVRYSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |
Kanonische SMILES |
CC1C(C(OC1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


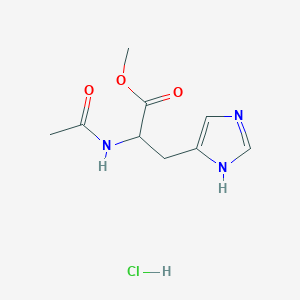
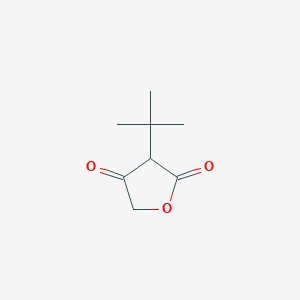
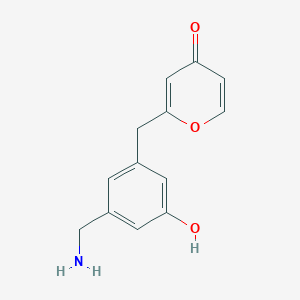
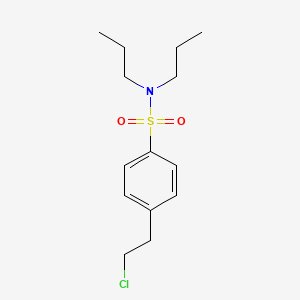
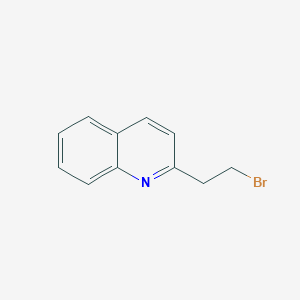
![7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12438709.png)
![(1R,5S)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12438717.png)
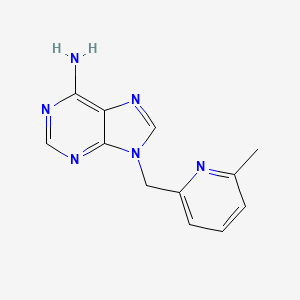
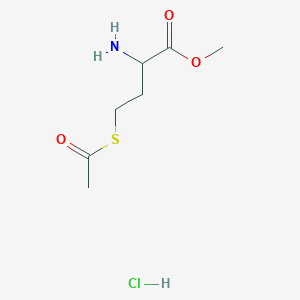
![methyl (1S,5S)-5-hydroxy-7-({[(methylsulfanyl)carbonyl]oxy}methyl)-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12438738.png)
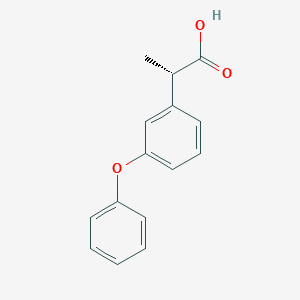
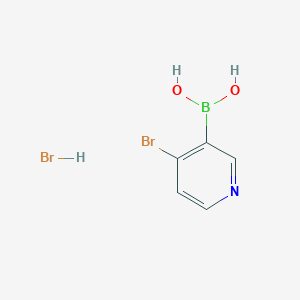
![Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride](/img/structure/B12438764.png)
![(1S,2S,3R,5S)-3-(7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-[(R)-propane-1-sulfinyl]-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12438771.png)
